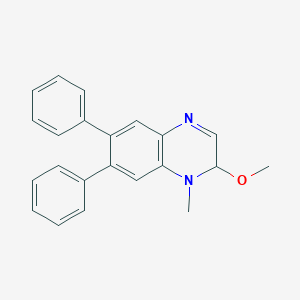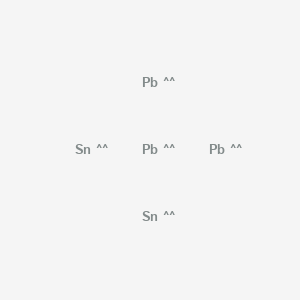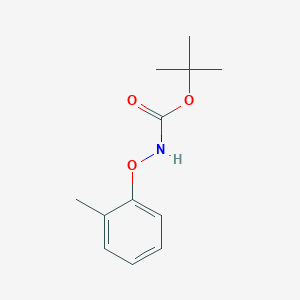![molecular formula C14H23N5O2 B14289210 2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol CAS No. 123205-51-6](/img/structure/B14289210.png)
2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol is a complex organic compound that features a purine base attached to an octane chain with two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol typically involves the reaction of a purine derivative with an octane chain precursor. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to isolate and purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular processes and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of 2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate: A related compound with similar structural features but different functional groups.
Methyl 2-(6-amino-9H-purin-9-yl)acetate: Another similar compound used in various chemical and biological studies.
Uniqueness
2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol is unique due to its specific combination of a purine base with an octane chain and hydroxyl groups. This structure provides distinct chemical and biological properties that make it valuable for research and industrial applications.
Propriétés
Numéro CAS |
123205-51-6 |
|---|---|
Formule moléculaire |
C14H23N5O2 |
Poids moléculaire |
293.36 g/mol |
Nom IUPAC |
2-[(6-aminopurin-9-yl)methyl]octane-1,2-diol |
InChI |
InChI=1S/C14H23N5O2/c1-2-3-4-5-6-14(21,8-20)7-19-10-18-11-12(15)16-9-17-13(11)19/h9-10,20-21H,2-8H2,1H3,(H2,15,16,17) |
Clé InChI |
SJGAJHSGKQPTHF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CN1C=NC2=C(N=CN=C21)N)(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


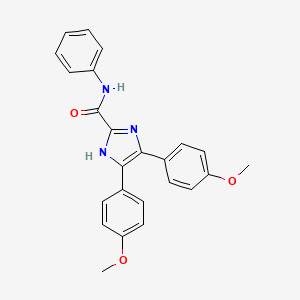
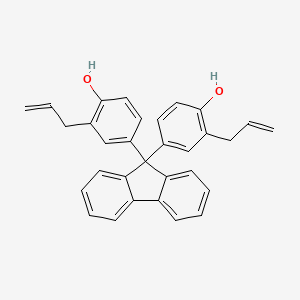
![3-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,5-dichlorophenol](/img/structure/B14289146.png)


![6,9,12,15,18,29,32,35,38,41-Decaoxapentacyclo[40.4.0.05,46.019,24.023,28]hexatetraconta-1(46),2,4,19,21,23,25,27,42,44-decaene](/img/structure/B14289164.png)
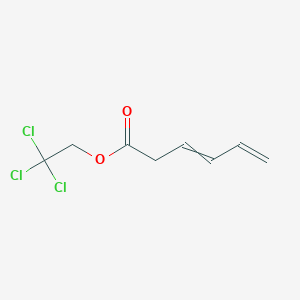
![5,5-Dimethyl-3-[(2-oxo-1,2-diphenylethyl)amino]cyclohex-2-en-1-one](/img/structure/B14289182.png)
![2-Methyl-2-[2-[(2-methyl-1,3,2-benzodithiastannol-2-yl)sulfanyl]phenyl]sulfanyl-1,3,2-benzodithiastannole](/img/structure/B14289195.png)

